5-(4-Chlorophenyl)-4-methylthiophene-2-carboxylic acid
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Overview
Description
5-(4-Chlorophenyl)-4-methylthiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene carboxylic acids. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a chlorophenyl group and a carboxylic acid group in the structure makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4-methylthiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the intermediate compound is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the thiophene ring is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
5-(4-Chlorophenyl)-4-methylthiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of materials with specific electronic properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-4-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the chlorophenyl group can enhance binding affinity to certain molecular targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-2-thiophenecarboxylic acid: Similar structure but lacks the methyl group on the thiophene ring.
4-Methyl-5-phenylthiophene-2-carboxylic acid: Similar structure but lacks the chlorine atom on the phenyl ring.
5-(4-Bromophenyl)-4-methylthiophene-2-carboxylic acid: Similar structure but has a bromine atom instead of chlorine.
Uniqueness
5-(4-Chlorophenyl)-4-methylthiophene-2-carboxylic acid is unique due to the combination of the chlorophenyl group, the methyl group on the thiophene ring, and the carboxylic acid group. This unique combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-methylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2S/c1-7-6-10(12(14)15)16-11(7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPPOOWOUSJPRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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